2,3-二硝基吡啶

描述

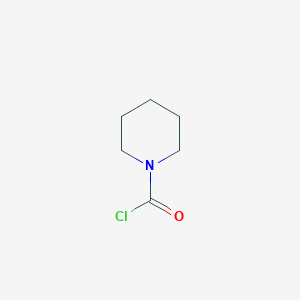

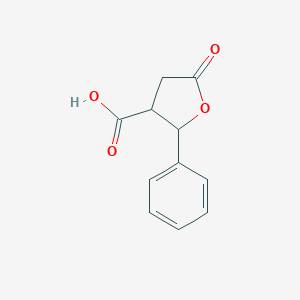

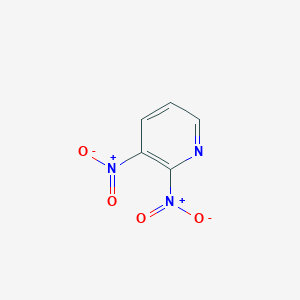

2,3-Dinitropyridine is a nitro derivative of pyridine, a heterocyclic aromatic compound, characterized by the presence of two nitro groups (-NO2) attached to the pyridine ring. While the specific compound 2,3-dinitropyridine is not directly mentioned in the provided papers, the studies do discuss various dinitropyridine derivatives, which can offer insights into the chemical behavior and properties of nitro-substituted pyridines in general.

Synthesis Analysis

The synthesis of dinitropyridine derivatives is often achieved through nitration reactions. For instance, the synthesis of 3,5-dinitropyridine derivatives is described in the context of amination with liquid ammonia and potassium permanganate . The oxidative nitration of 2-amino-3-hydroxypyridine in the presence of rare-earth metal cations yields 2-ethoxy-3-hydroxy-4,6-dinitropyridine . These methods suggest that the synthesis of 2,3-dinitropyridine would likely involve similar nitration techniques.

Molecular Structure Analysis

The molecular structure of dinitropyridine derivatives is often planar due to the conjugation of the nitro groups with the aromatic pyridine ring. For example, the molecular structure of 6-methyl-3,5-dinitro-2-[(E)-phenyldiazenyl]pyridine is determined by X-ray diffraction, showing a planar conformation . This planarity is also supported by the intramolecular hydrogen bonding and resonance effects observed in other derivatives .

Chemical Reactions Analysis

Dinitropyridine derivatives undergo various chemical reactions, including amination . The regioselectivity of such reactions is influenced by the electronic structure of the molecule, which can be predicted by quantum-mechanical calculations. The presence of nitro groups also affects the reactivity of the pyridine ring, as seen in the formation of amino σ-adducts during amination .

Physical and Chemical Properties Analysis

The physical and chemical properties of dinitropyridine derivatives are influenced by their molecular structure. The vibrational spectra, including IR and Raman, provide insights into the molecular dynamics and conformation . The crystal structures of these compounds are often monoclinic, with specific space groups and unit cell parameters . The electronic absorption and emission spectra, along with the Stokes shift and excited state lifetimes, are also characteristic of these compounds . The presence of nitro groups contributes to the acidity, as seen in the evaluation of the acidic dissociation constant of 2-ethoxy-3-hydroxy-4,6-dinitropyridine .

科学研究应用

Amination and Derivatives: Woźniak、Bańskira和Szpakiewicz(1993)的研究探讨了3,5-二硝基吡啶衍生物的氨基化,导致了单氨基化、双氨基化和三氨基化化合物。这项工作对于理解2,3-二硝基吡啶在不同条件下的化学行为具有重要意义(Woźniak,Bańskira和Szpakiewicz,1993)。

Energetic Salts and Detonation Properties: Ghule、Srinivas和Muralidharan(2013)合成并表征了3,5-二硝基吡啶-2-醇的单阴离子盐,发现具有显著的能量特性,可能应用于炸药(Ghule,Srinivas和Muralidharan,2013)。

Reaction Kinetics with Substituted Anilines: Hegazy等人(2000)研究了2-氯-3,5-二硝基吡啶与取代苯胺之间的反应动力学,提供了有关反应机制和中间体形成的见解(Hegazy,Fattah,Hamed和Sharaf,2000)。

Micellar Effects on Hydrolysis: Al-Shamary等人(2012)研究了2-氯-3,5-二硝基吡啶在胶束环境中的水解作用,揭示了表面活性剂对反应速率和机制的影响(Al-Shamary, Al‐Lohedan, Rafiquee, & Issa, 2012)。

Aminonitropyridines and Their N-Oxides: Hollins等人(1996)的研究集中在氨基硝基吡啶及其N-氧化物的制备上,这对于开发新型不敏感的高能材料至关重要(Hollins,Merwin,Nissan,Wilson和Gilardi,1996)。

Structural Analysis of Derivatives: Punte等人(1990)对2-甲氧基-3,5-二硝基吡啶进行了结构分析,提供了有关分子构象和反应性的宝贵数据(Punte, Rivero, Cerdeira, & Nudelman, 1990)。

Synthesis of Diazatricyclododecanes: Morozova等人(2012)探讨了从2-羟基-3,5-二硝基吡啶合成2,6-二氮杂三环十二烷,有助于理解复杂有机合成过程(Morozova, Yakunina, Blokhin, Shakhkel’dyan, & Atroshchenko, 2012)。

安全和危害

未来方向

Future research on 2,3-Dinitropyridine and other nitropyridines may focus on their potential applications in various fields, such as the development of new high-efficiency burning rate catalysts , and the synthesis of novel fluorescent molecules . Environmental protection, high energy and low sensitivity, nanometerization, multifunctional compounding, and solvent-free are proposed as key directions of future research .

属性

IUPAC Name |

2,3-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O4/c9-7(10)4-2-1-3-6-5(4)8(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPDGJAVWKTTJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376473 | |

| Record name | 2,3-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dinitropyridine | |

CAS RN |

14916-60-0 | |

| Record name | 2,3-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)